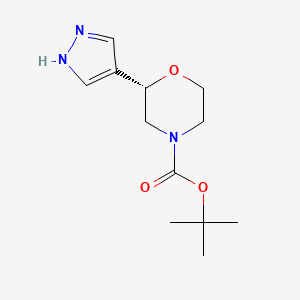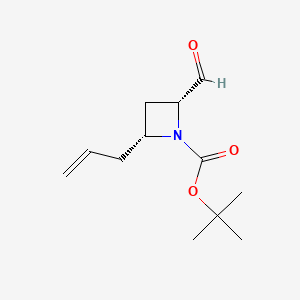![molecular formula C18H11F3O2 B13906778 5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid is unique due to its combination of a trifluoromethyl group and a naphthalene carboxylic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C18H11F3O2 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-7-4-11(5-8-14)15-3-1-2-12-10-13(17(22)23)6-9-16(12)15/h1-10H,(H,22,23) |
InChI Key |
QICTXPJPHRHEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)



![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)
![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)
![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)


![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)

![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B13906770.png)
